spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one
Description
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is a complex organic compound with the molecular formula C11H12N2O2. This compound features a unique spiro structure, which is characterized by a single atom that is shared by two rings. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Properties
IUPAC Name |
spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-11(2-5-15-6-3-11)8-1-4-12-7-9(8)13-10/h1,4,7H,2-3,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJHBRRDBGTETK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3=C(C=NC=C3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a pyridine derivative with an oxane moiety under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs2CO3) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as intermediates.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of microtubules by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s spiro structure allows it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Shares a similar pyridine ring but lacks the spiro configuration.
Pyrrolopyrazine derivatives: Contain a pyrrole ring fused with a pyrazine ring, exhibiting different biological activities.
Uniqueness
Spiro[1H-pyrrolo[2,3-c]pyridine-3,4’-oxane]-2-one is unique due to its spiro structure, which imparts distinct chemical properties and enhances its potential for specific biological interactions. This makes it a valuable compound for targeted drug design and other specialized applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
